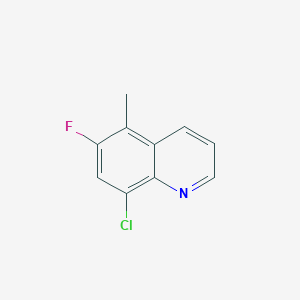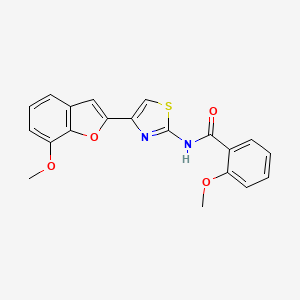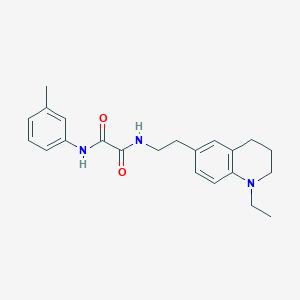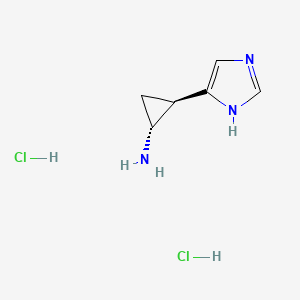
N-pirazin-2-ilprop-2-enamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-pyrazin-2-ylprop-2-enamide”, also known as pyrazinamide propenamide or 2-propenamide, is a synthetic organic compound. It reacts with ethylene to form a fluorescent copolymer, which is activated by radiation and has a high quantum yield of fluorescence . This makes it useful for the detection of ethylene in the environment .
Synthesis Analysis
The synthesis of N-pyrazin-2-ylprop-2-enamide and its derivatives involves the design and creation of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The reaction conditions for the formation of N-(pyridin-2-yl)amides were mild and metal-free .Molecular Structure Analysis
The molecular formula of N-pyrazin-2-ylprop-2-enamide is C7H7N3O. Its molecular weight is 149.153. The structure of similar compounds has been determined by X-ray diffraction .Chemical Reactions Analysis
N-pyrazin-2-ylprop-2-enamide is a synthetic compound that reacts with ethylene to form a fluorescent copolymer . It is activated by radiation and has a high quantum yield of fluorescence .Physical and Chemical Properties Analysis
The molecular formula of N-pyrazin-2-ylprop-2-enamide is C7H7N3O. Its molecular weight is 149.153.Aplicaciones Científicas De Investigación
Agentes Antituberculosos
“N-pirazin-2-ilprop-2-enamida” se ha utilizado en el diseño y la síntesis de agentes antituberculosos . Se diseñó, sintetizó y evaluó una serie de nuevos derivados sustituidos de N-(6-(4-(pirazina-2-carbonil)piperazina/homopiperazina-1-il)piridin-3-il)benzamida por su actividad antituberculosa contra Mycobacterium tuberculosis H37Ra . Entre los compuestos probados, varios exhibieron una actividad significativa contra Mycobacterium tuberculosis H37Ra con concentraciones inhibitorias del 50% (IC 50) que van desde 1.35 hasta 2.18 μM .
Síntesis de Medicamentos
“this compound” se ha utilizado en la síntesis de medicamentos . Las N-(piridin-2-il)amidas y las 3-bromoimidazo[1,2-a]piridinas se sintetizaron respectivamente a partir de α-bromocetonas y 2-aminopiridina en diferentes condiciones de reacción . Las N-(piridin-2-il)amidas se formaron en tolueno a través de la ruptura del enlace C–C promovida por I2 y TBHP y las condiciones de reacción fueron suaves y libres de metales .
Disponibilidad Comercial
“this compound” está disponible comercialmente y se puede comprar a varios proveedores de productos químicos. Esta disponibilidad facilita su uso en diversas aplicaciones de investigación científica.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Related compounds such as n-(pyridin-2-yl)amides have been associated with significant biological and therapeutic value
Mode of Action
It is known that n-(pyridin-2-yl)amides, a related compound, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that N-pyrazin-2-ylprop-2-enamide may interact with its targets through similar chemical reactions.
Biochemical Pathways
Related compounds such as n-(pyridin-2-yl)amides have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that N-pyrazin-2-ylprop-2-enamide may affect similar biochemical pathways.
Result of Action
Related compounds such as n-(pyridin-2-yl)amides have been associated with varied medicinal applications . This suggests that N-pyrazin-2-ylprop-2-enamide may have similar effects.
Action Environment
It is known that the synthesis of related compounds such as n-(pyridin-2-yl)amides can be influenced by different reaction conditions . This suggests that environmental factors may similarly influence the action of N-pyrazin-2-ylprop-2-enamide.
Análisis Bioquímico
Biochemical Properties
N-pyrazin-2-ylprop-2-enamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is crucial in the development of diabetic complications . The compound’s interaction with aldose reductase involves binding to the enzyme’s active site, thereby preventing the reduction of glucose to sorbitol. Additionally, N-pyrazin-2-ylprop-2-enamide exhibits antioxidant properties, interacting with free radicals and reducing oxidative stress .
Cellular Effects
N-pyrazin-2-ylprop-2-enamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in oxidative stress response and inflammation. The compound affects cell signaling pathways by inhibiting the activity of specific kinases, leading to altered phosphorylation states of downstream targets. This modulation can result in changes in cellular metabolism, such as reduced glucose uptake and altered lipid metabolism .
Molecular Mechanism
The molecular mechanism of N-pyrazin-2-ylprop-2-enamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of aldose reductase, inhibiting its activity and preventing the accumulation of sorbitol. This inhibition reduces osmotic stress and cellular damage associated with diabetic complications. Additionally, N-pyrazin-2-ylprop-2-enamide can activate antioxidant response elements, leading to increased expression of antioxidant enzymes and reduced oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-pyrazin-2-ylprop-2-enamide change over time. The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Long-term studies have shown that N-pyrazin-2-ylprop-2-enamide can maintain its inhibitory effects on aldose reductase and antioxidant properties over extended periods. Its efficacy may decrease with prolonged exposure to light or air .
Dosage Effects in Animal Models
The effects of N-pyrazin-2-ylprop-2-enamide vary with different dosages in animal models. At low doses, the compound effectively inhibits aldose reductase and reduces oxidative stress without significant adverse effects. At higher doses, N-pyrazin-2-ylprop-2-enamide may exhibit toxicity, leading to adverse effects such as liver damage and altered metabolic function. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
N-pyrazin-2-ylprop-2-enamide is involved in metabolic pathways related to glucose and lipid metabolism. It interacts with enzymes such as aldose reductase and antioxidant enzymes, influencing metabolic flux and metabolite levels. The compound’s inhibition of aldose reductase reduces the conversion of glucose to sorbitol, thereby affecting the polyol pathway. Additionally, its antioxidant properties help maintain redox balance and protect against oxidative damage .
Transport and Distribution
Within cells and tissues, N-pyrazin-2-ylprop-2-enamide is transported and distributed through interactions with transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, such as the liver and kidneys. Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins. N-pyrazin-2-ylprop-2-enamide’s localization within tissues can affect its efficacy and potential side effects .
Subcellular Localization
N-pyrazin-2-ylprop-2-enamide’s subcellular localization is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules. It may also be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This localization can influence the compound’s ability to modulate cellular processes and exert its biochemical effects .
Propiedades
IUPAC Name |
N-pyrazin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-2-7(11)10-6-5-8-3-4-9-6/h2-5H,1H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPZITFKJCNPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2532322.png)

![Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2532324.png)

![ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2532333.png)

![2-(methylsulfanyl)-N-[5-(thiophen-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2532337.png)



![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532343.png)

